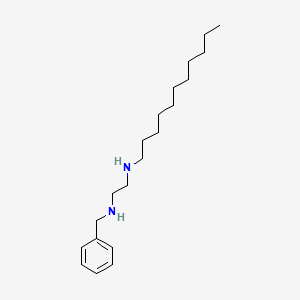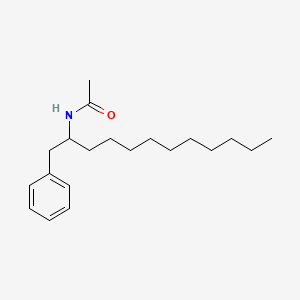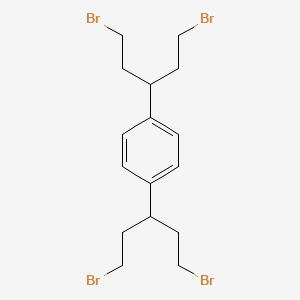
1,4-Bis(1,5-dibromopentan-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1,5-dibromopentan-3-yl)benzene is an organic compound characterized by a benzene ring substituted with two 1,5-dibromopentan-3-yl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,5-dibromopentan-3-yl)benzene typically involves the bromination of 1,4-bis(3-pentyl)benzene. The process begins with the preparation of 1,4-bis(3-pentyl)benzene, which can be synthesized through the alkylation of benzene with 1,5-dibromopentane. The bromination reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(1,5-dibromopentan-3-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding dibromo ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: 1,4-Bis(1,5-dihydroxypentan-3-yl)benzene or 1,4-Bis(1,5-diaminopentan-3-yl)benzene.
Oxidation: 1,4-Bis(1,5-dibromopentan-3-one)benzene or 1,4-Bis(1,5-dibromopentanoic acid)benzene.
Reduction: 1,4-Bis(1,5-pentanol)benzene or 1,4-Bis(1,5-pentane)benzene.
Aplicaciones Científicas De Investigación
1,4-Bis(1,5-dibromopentan-3-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers. Its unique structure makes it suitable for incorporation into materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(1,5-dibromopentan-3-yl)benzene depends on its specific application and the chemical environment
Electrophilic Substitution: The bromine atoms can act as leaving groups, allowing the compound to undergo electrophilic substitution reactions with nucleophiles.
Radical Formation: Under certain conditions, the compound can generate free radicals, which can participate in radical-mediated reactions.
Coordination Chemistry: The benzene ring and bromine atoms can coordinate with metal ions, forming complexes that exhibit unique reactivity and properties.
Comparación Con Compuestos Similares
1,4-Bis(1,5-dibromopentan-3-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation dye and in laser applications.
2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene:
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Utilized as an electron-withdrawing building block in the synthesis of organic solar cells and OLED components.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which impart distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
618447-78-2 |
|---|---|
Fórmula molecular |
C16H22Br4 |
Peso molecular |
534.0 g/mol |
Nombre IUPAC |
1,4-bis(1,5-dibromopentan-3-yl)benzene |
InChI |
InChI=1S/C16H22Br4/c17-9-5-15(6-10-18)13-1-2-14(4-3-13)16(7-11-19)8-12-20/h1-4,15-16H,5-12H2 |
Clave InChI |
CDCHHLRVYSOKJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCBr)CCBr)C(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


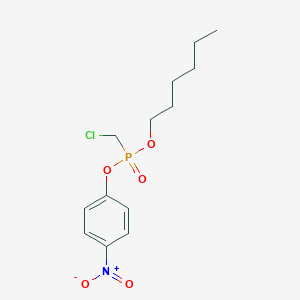
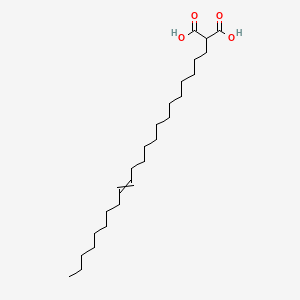
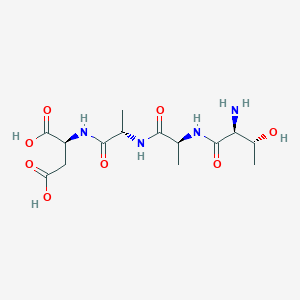
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
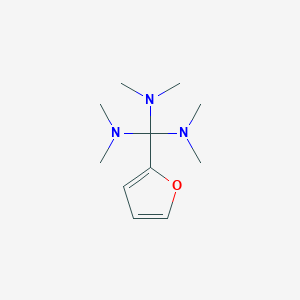
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
